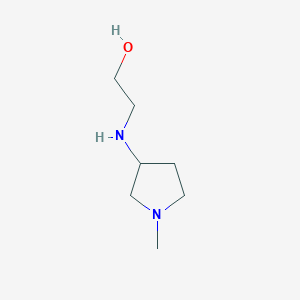

2-(1-Methyl-pyrrolidin-3-ylamino)-ethanol

Description

2-(1-Methyl-pyrrolidin-3-ylamino)-ethanol is a pyrrolidine derivative featuring a five-membered nitrogen-containing ring substituted with a methyl group at the 1-position and an ethanolamine moiety (-NH-CH2CH2OH) at the 3-amino position. Its molecular formula is C7H16N2O (molar mass: 144.21 g/mol). This compound is utilized in pharmaceutical and fine chemical research, particularly as a precursor for drug candidates targeting neurological pathways due to its amine functionality and moderate lipophilicity .

Properties

IUPAC Name |

2-[(1-methylpyrrolidin-3-yl)amino]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-9-4-2-7(6-9)8-3-5-10/h7-8,10H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKWMXNFWLBZTKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)NCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-pyrrolidin-3-ylamino)-ethanol typically involves the reaction of 1-methylpyrrolidine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 1-methylpyrrolidine and ethylene oxide.

Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 50-70°C.

Catalysts: A base catalyst, such as sodium hydroxide or potassium hydroxide, is often used to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of 2-(1-Methyl-pyrrolidin-3-ylamino)-ethanol is scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The process involves the same starting materials and catalysts but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-pyrrolidin-3-ylamino)-ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted aminoethanol derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(1-Methyl-pyrrolidin-3-ylamino)-ethanol serves as a building block in the synthesis of more complex molecules. Its structural attributes allow it to participate in various chemical reactions, including oxidation and substitution reactions. This versatility makes it valuable for developing new compounds with desired properties.

Biology

The compound has been investigated for its potential role in biological systems. Studies suggest that it may interact with biomolecules, influencing metabolic pathways and enzyme activity. Its structural characteristics indicate possible interactions with neurotransmitter systems, particularly serotonin and dopamine pathways, which could have implications for cognitive and behavioral processes .

Medicine

In medicinal chemistry, 2-(1-Methyl-pyrrolidin-3-ylamino)-ethanol is explored for its therapeutic effects . Preliminary research indicates that it may possess anti-inflammatory and neuropharmacological properties. Additionally, its derivatives have shown promise in antimicrobial activity against various bacterial strains, including resistant ones like MRSA (Methicillin-resistant Staphylococcus aureus)【4】.

Industry

The compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in pharmaceuticals and fine chemicals production. The ability to modify its structure allows for the development of tailored compounds for specific industrial applications【2】【4】.

Neuropharmacological Studies

Research has demonstrated that compounds similar to 2-(1-Methyl-pyrrolidin-3-ylamino)-ethanol can modulate neurotransmitter systems. For example, studies on pyrrolidine derivatives indicate their potential to influence cognitive functions and behavioral responses【4】.

Antimicrobial Activity

A study evaluating several pyrrolidine derivatives highlighted their significant antimicrobial activity against common bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli【4】.

Structure-Activity Relationship (SAR)

Investigations into the SAR of related compounds have shown that modifications in the cyclopropyl or pyrrolidine rings can significantly affect biological activity. This insight is crucial for optimizing therapeutic efficacy【4】.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-pyrrolidin-3-ylamino)-ethanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved include:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.

Receptor Modulation: It can interact with receptors on cell surfaces, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations:

- Aromatic vs. Alicyclic Systems: Pyridine-based analogs (e.g., 2-(pyridin-2-yl)ethanol) exhibit aromaticity, leading to distinct electronic properties and reduced basicity compared to alicyclic amines .

- Polarity : Morpholine derivatives, with an oxygen atom in the ring, display higher polarity, improving aqueous solubility but possibly limiting blood-brain barrier penetration .

Biological Activity

2-(1-Methyl-pyrrolidin-3-ylamino)-ethanol, also known by its CAS number 42977-84-4, is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, synthesis, and relevant studies that highlight its significance.

Chemical Structure and Properties

Chemical Formula: CHNO

Molecular Weight: 144.22 g/mol

IUPAC Name: 2-(1-Methylpyrrolidin-3-ylamino)ethanol

The compound features a pyrrolidine ring, which is known for its ability to interact with various biological targets, including receptors and enzymes.

The biological activity of 2-(1-Methyl-pyrrolidin-3-ylamino)-ethanol can be attributed to its structural features that allow it to engage with specific biological pathways:

- Receptor Interaction: The compound may bind to neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive functions.

- Enzyme Inhibition: Preliminary studies suggest that it could inhibit certain enzymes involved in metabolic processes, potentially affecting drug metabolism and detoxification pathways.

Research Findings

Several studies have investigated the biological effects of this compound:

-

Antimicrobial Activity:

- A study demonstrated that derivatives of pyrrolidine compounds exhibit significant antibacterial properties against Gram-positive bacteria. While specific data on 2-(1-Methyl-pyrrolidin-3-ylamino)-ethanol is limited, its structural analogs showed promising results in inhibiting bacterial growth, indicating potential antimicrobial applications .

- Neuropharmacological Effects:

-

Pharmacokinetics:

- Investigations into the pharmacokinetic properties of related compounds indicate that modifications in the molecular structure can significantly alter bioavailability and therapeutic efficacy. Studies emphasize the importance of the hydroxyl group in enhancing solubility and receptor binding affinity .

Table 1: Comparative Biological Activity of Pyrrolidine Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.